

# AF 430 Azide: Application Notes and Protocols for Flow Cytometry

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## Compound of Interest

Compound Name: AF 430 azide

Cat. No.: B12381498

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## Introduction

**AF 430 azide** is a bright, photostable, green-fluorescent probe that serves as a powerful tool in flow cytometry for the detection of alkyne-modified biomolecules.<sup>[1][2]</sup> Its azide functional group allows for covalent labeling of terminal alkynes through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".<sup>[3]</sup> These reactions are highly specific and biocompatible, making them ideal for labeling cells and biomolecules.<sup>[3]</sup>

AF 430 is optimally excited by the violet laser (around 405 nm) and has its emission maximum in the green-yellow range (approximately 539-542 nm).<sup>[1][2]</sup> This large Stokes shift (around 112 nm) is advantageous for multicolor flow cytometry, as it can reduce spectral overlap between fluorophores.<sup>[2]</sup> The fluorescence of AF 430 is stable over a wide pH range (pH 4-10).<sup>[1][2]</sup>

This document provides detailed application notes and protocols for the use of **AF 430 azide** in two key flow cytometry applications: cell proliferation and apoptosis detection.

## Spectral and Physicochemical Properties

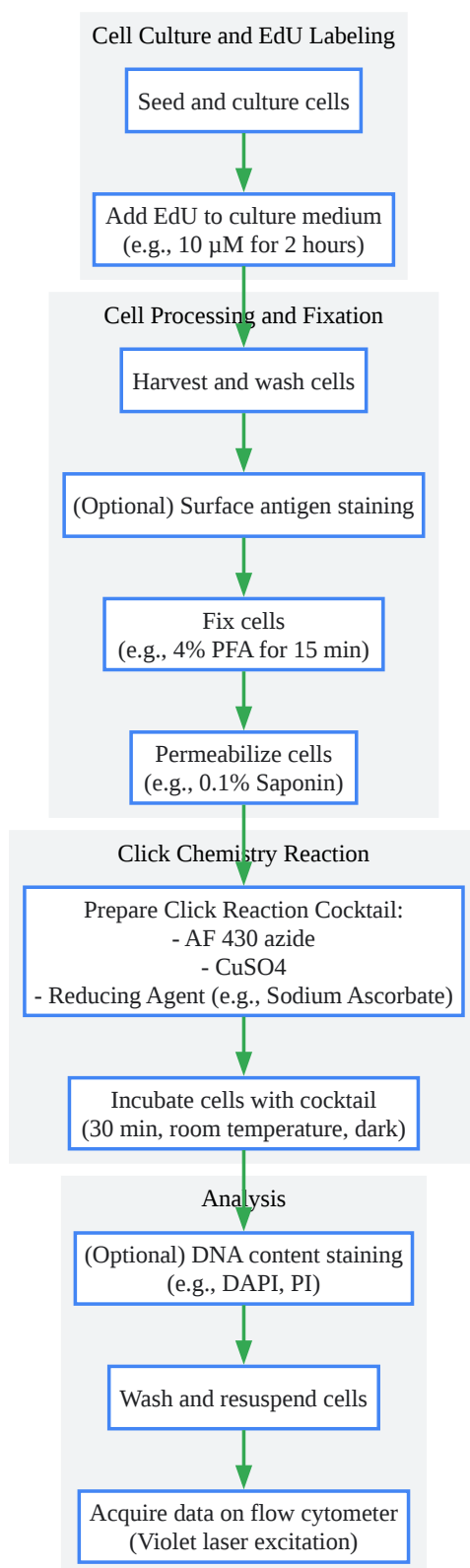
A summary of the key properties of **AF 430 azide** and its common competitors in the violet laser channel is presented below.

Property	AF 430	Brilliant Violet™ 421 (BV421)	Pacific Blue™
Excitation Maximum (nm)	~432	~405	~401-410
Emission Maximum (nm)	~539	~421	~452-455
Laser Line	Violet (405 nm)	Violet (405 nm)	Violet (405 nm)
Relative Brightness	Bright	Very Bright	Moderate
Photostability	High	High	Moderate
Key Advantages	Large Stokes shift, high photostability.[2]	Exceptionally bright, ideal for rare populations or low-density antigens.[4][5]	Well-established, good performance in simpler panels.[4]
Considerations	Potential for some spillover into green channels.	Can be too bright for highly expressed antigens, requiring careful titration.[6]	Less bright than newer polymer dyes, may not be ideal for dim signals.[4]

## Application 1: Cell Proliferation Assay using EdU and AF 430 Azide

The measurement of de novo DNA synthesis is a precise method for assessing cell proliferation. This protocol utilizes the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA. The alkyne group of the incorporated EdU is then detected with **AF 430 azide** via a copper-catalyzed click reaction.

## Experimental Workflow



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**Fig. 1:** Workflow for EdU-based cell proliferation assay with **AF 430 azide**.

## Detailed Protocol: EdU Cell Proliferation Assay

### Materials:

- Cells of interest
- Complete cell culture medium
- 5-ethynyl-2'-deoxyuridine (EdU)
- Phosphate-buffered saline (PBS)
- 1% Bovine Serum Albumin (BSA) in PBS
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Saponin in PBS with 1% BSA)
- **AF 430 azide**
- Copper (II) sulfate ( $\text{CuSO}_4$ )
- Reducing agent (e.g., Sodium Ascorbate)
- (Optional) DNA stain (e.g., DAPI, Propidium Iodide)
- Flow cytometry tubes

### Reagent Preparation:

- 10 mM EdU stock solution: Dissolve EdU in DMSO or water. Store at  $-20^\circ\text{C}$ .
- 1 mM **AF 430 azide** stock solution: Dissolve **AF 430 azide** in DMSO. Store at  $-20^\circ\text{C}$ , protected from light.
- 100 mM  $\text{CuSO}_4$  stock solution: Dissolve  $\text{CuSO}_4$  in deionized water. Store at room temperature.

- 500 mM Sodium Ascorbate stock solution: Prepare fresh for each experiment by dissolving in deionized water.

Procedure:

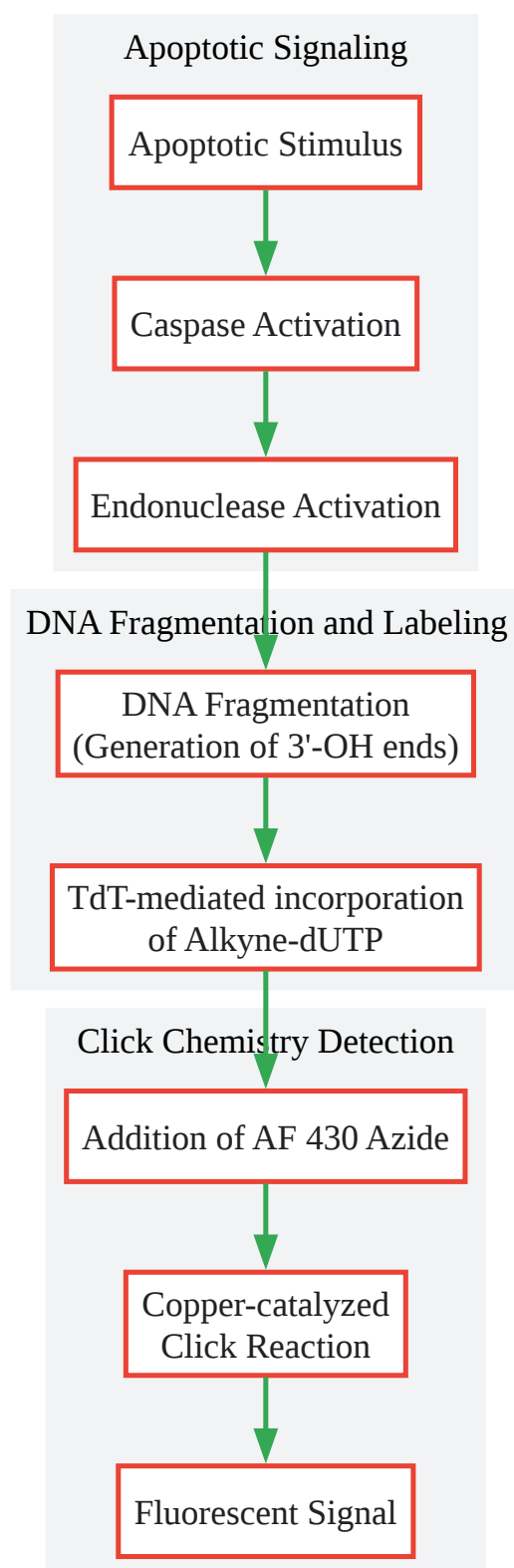
- Cell Labeling with EdU:
  - Culture cells to the desired density.
  - Add EdU to the culture medium to a final concentration of 10  $\mu$ M.
  - Incubate for a period appropriate for your cell type (e.g., 2 hours for actively dividing cells). Incubation time may need to be optimized.
- Cell Harvesting and Fixation:
  - Harvest cells and wash once with 1% BSA in PBS.
  - (Optional) If performing surface marker staining, resuspend cells in staining buffer with conjugated antibodies and incubate according to the manufacturer's protocol. Wash cells after incubation.
  - Resuspend the cell pellet in 100  $\mu$ L of fixative and incubate for 15 minutes at room temperature, protected from light.
  - Wash the cells once with 1% BSA in PBS.
- Permeabilization:
  - Resuspend the fixed cells in 100  $\mu$ L of permeabilization buffer.
  - Incubate for 15 minutes at room temperature.
- Click Reaction:
  - Prepare the click reaction cocktail immediately before use. For each sample (in 500  $\mu$ L total volume):

- 439  $\mu$ L PBS
- 10  $\mu$ L of 100 mM  $\text{CuSO}_4$
- 1  $\mu$ L of 1 mM **AF 430 azide** (final concentration: 2  $\mu$ M)
- 50  $\mu$ L of 500 mM Sodium Ascorbate
- Important: Add the components in the order listed. Vortex briefly after adding each component.
- Pellet the permeabilized cells and remove the supernatant.
- Resuspend the cell pellet in 500  $\mu$ L of the click reaction cocktail.
- Incubate for 30 minutes at room temperature in the dark.
- Washing and Staining:
  - Wash the cells once with permeabilization buffer.
  - (Optional) For cell cycle analysis, resuspend cells in a solution containing a DNA stain (e.g., DAPI or PI) and RNase A. Incubate according to the dye manufacturer's protocol.
  - Wash the cells once with 1% BSA in PBS.
- Flow Cytometry Analysis:
  - Resuspend the cells in an appropriate volume of PBS or flow cytometry staining buffer.
  - Acquire data on a flow cytometer equipped with a violet laser (405 nm).
  - Detect the AF 430 signal using a bandpass filter appropriate for its emission spectrum (e.g., 525/50 nm).

## Application 2: Apoptosis Detection using a Click Chemistry-Based TUNEL Assay

Apoptosis, or programmed cell death, is characterized by DNA fragmentation. The TUNEL (TdT dUTP Nick End Labeling) assay detects these DNA strand breaks. In this click chemistry adaptation, an alkyne-modified dUTP (e.g., EdUTP) is incorporated at the 3'-hydroxyl ends of fragmented DNA by the enzyme terminal deoxynucleotidyl transferase (TdT). The incorporated alkyne is then detected with **AF 430 azide**.

## Signaling Pathway and Detection Principle



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**Fig. 2:** Principle of click chemistry-based TUNEL assay for apoptosis detection.



## Detailed Protocol: Click-iT® TUNEL Assay with AF 430 Azide

### Materials:

- Apoptotic and non-apoptotic control cells
- PBS
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.25% Triton® X-100 in PBS)
- TdT Reaction Buffer
- EdUTP (or other alkyne-modified dUTP)
- TdT Enzyme
- **AF 430 azide**
- Click reaction components (CuSO<sub>4</sub>, reducing agent)

### Procedure:

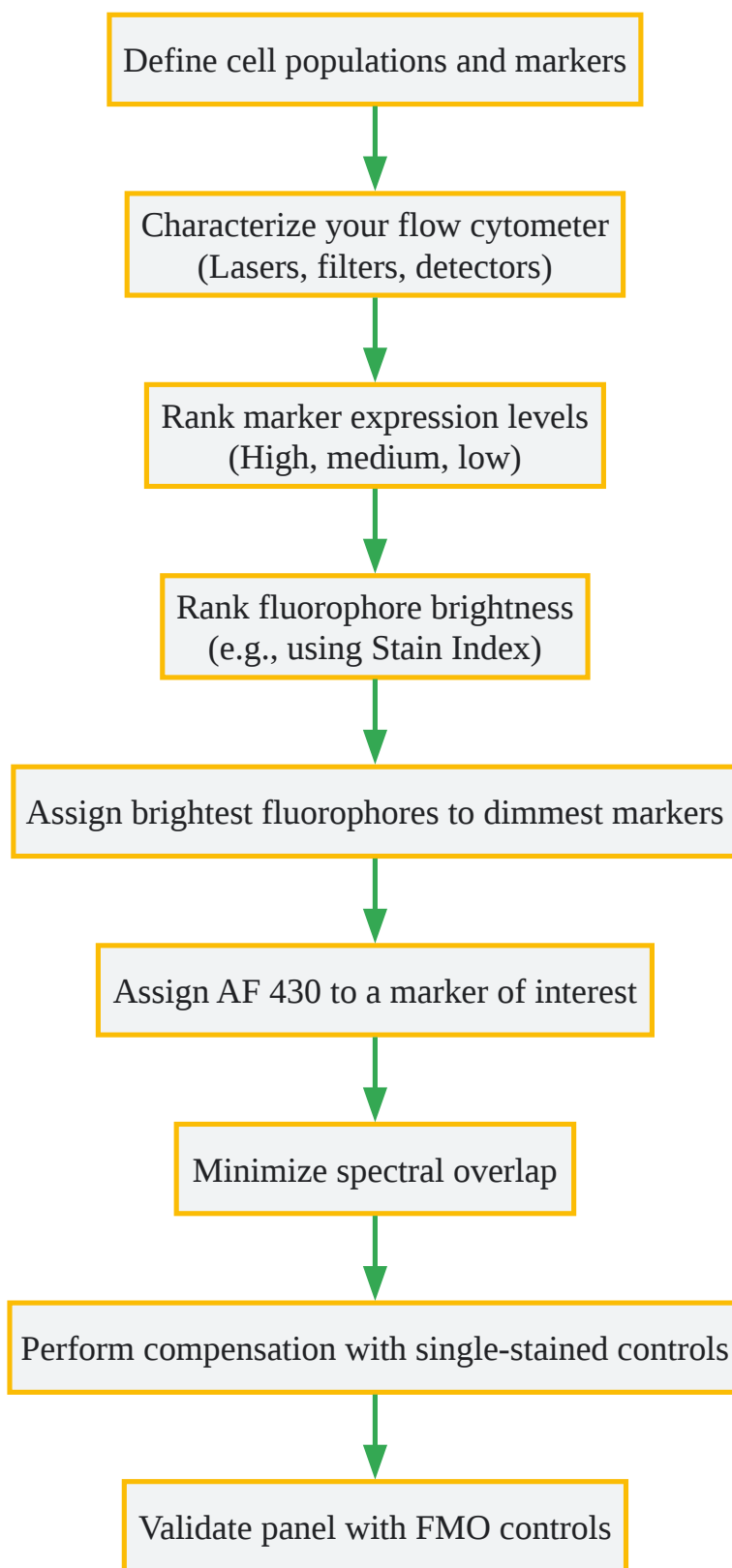
- Cell Preparation, Fixation, and Permeabilization:
  - Harvest and wash cells.
  - Fix cells in fixation buffer for 15 minutes at room temperature.
  - Wash cells twice with PBS.
  - Permeabilize cells by incubating in permeabilization buffer for 20 minutes at room temperature.
  - Wash cells with deionized water.
- TdT Labeling Reaction:

- Prepare the TdT reaction cocktail according to the manufacturer's instructions, containing TdT reaction buffer, EdUTP, and TdT enzyme.
- Resuspend the permeabilized cells in the TdT reaction cocktail.
- Incubate for 60 minutes at 37°C in a humidified chamber.
- Wash cells once with 3% BSA in PBS.
- Click Reaction:
  - Follow the same procedure for the click reaction as described in the cell proliferation protocol (Section 1, step 4). Since flow cytometry is more sensitive than imaging, you may need to titrate the **AF 430 azide** concentration, potentially using 1/5th to 1/10th of the concentration used for microscopy.[\[7\]](#)
- Washing and Analysis:
  - Wash the cells once with 3% BSA in PBS.
  - (Optional) Stain with other markers or a DNA content dye.
  - Resuspend cells in flow cytometry staining buffer for analysis.
  - Acquire data on a flow cytometer using the violet laser and appropriate emission filters for AF 430.

## Multicolor Flow Cytometry with AF 430 Azide

The large Stokes shift of AF 430 makes it a valuable addition to multicolor flow cytometry panels.[\[2\]](#) It can be used in conjunction with other fluorophores excited by the violet laser, as well as those excited by other lasers (e.g., blue, yellow-green, red).

## Logical Flow for Panel Design



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**Fig. 3:** Key steps for designing a multicolor flow cytometry panel.

## Example Hypothetical Panel:

When incorporating AF 430 for proliferation analysis in a human T cell panel, a possible combination could be:

- Violet Laser (405 nm):
  - AF 430: EdU (Proliferation)
  - BV510: CD45RA (e.g., Naive T cells)
  - Live/Dead Fixable Violet: Viability dye
- Blue Laser (488 nm):
  - FITC: CD4 (Helper T cells)
  - PerCP-Cy5.5: CD8 (Cytotoxic T cells)
- Yellow-Green Laser (561 nm):
  - PE: CD197 (CCR7, Central Memory T cells)
- Red Laser (640 nm):
  - APC: CD62L (L-selectin, Naive/Central Memory T cells)

Compensation Considerations: AF 430 has a broad emission spectrum that may cause some spillover into the channel used for AmCyan or BV510. Therefore, accurate compensation using single-stained controls for AF 430 is crucial.

## Data Presentation and Interpretation

Assay	Parameter Measured	Positive Population	Negative Population
Cell Proliferation (EdU)	DNA Synthesis (S-phase)	High AF 430 fluorescence	Low AF 430 fluorescence
Apoptosis (TUNEL)	DNA Fragmentation	High AF 430 fluorescence	Low AF 430 fluorescence

## Conclusion

**AF 430 azide** is a versatile and robust fluorescent probe for flow cytometry applications. Its bright signal, high photostability, and large Stokes shift make it an excellent choice for click chemistry-based detection of cell proliferation and apoptosis.[1][2] Careful protocol optimization and proper multicolor panel design are key to obtaining high-quality, reproducible data. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize **AF 430 azide** in their flow cytometry workflows.

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